3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-methylhydrazinyl]-6-nitro-1,2-benzothiazole 1,1-dioxide
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Overview
Description
3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of methoxy groups on the benzaldehyde ring and a hydrazone linkage to a benzisothiazole moiety, which includes a nitro group and a sulfone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE typically involves the following steps:
Formation of 3,4-Dimethoxybenzaldehyde: This can be synthesized by methylation of vanillin.
Preparation of the Hydrazone: The hydrazone is formed by reacting 3,4-dimethoxybenzaldehyde with 1-methyl-1-(6-nitro-1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under acidic or basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzaldehyde moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products may include carboxylic acids or quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Dyes: The compound can be used as an intermediate in the synthesis of various dyes.
Organic Synthesis: It serves as a building block for more complex organic molecules.
Biology
Biological Probes: The compound can be used in the development of probes for biological imaging and diagnostics.
Medicine
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 3,4-DIMETHOXYBENZALDEHYDE 1-METHYL-1-(6-NITRO-1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE involves interactions with molecular targets such as enzymes or receptors. The nitro group and sulfone group play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxybenzaldehyde
- 2,5-Dimethoxybenzaldehyde
- 4-Hydroxy-3-methoxycinnamaldehyde
Uniqueness
The unique combination of methoxy groups, a hydrazone linkage, and a benzisothiazole moiety with a nitro and sulfone group distinguishes this compound from its analogs
Properties
Molecular Formula |
C17H16N4O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H16N4O6S/c1-20(18-10-11-4-7-14(26-2)15(8-11)27-3)17-13-6-5-12(21(22)23)9-16(13)28(24,25)19-17/h4-10H,1-3H3/b18-10+ |
InChI Key |
ZKIGZUIQIMQYTE-VCHYOVAHSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])/N=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=C1C=CC(=C2)[N+](=O)[O-])N=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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